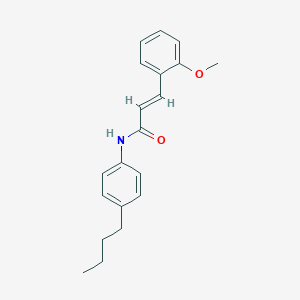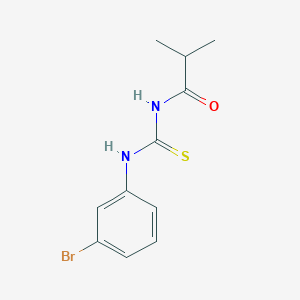
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, also known as BPP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-acylhydrazones and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to reduce the levels of prostaglandins and nitric oxide (NO), which are mediators of inflammation and pain. In addition, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in lab experiments. It has a low solubility in water, which can limit its use in some experimental setups. In addition, the exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. One direction is to further elucidate the mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. This could involve studying the effects of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide on specific signaling pathways involved in inflammation, pain, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in animal models and humans. This could help to determine the optimal dosing and administration schedule for (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in therapeutic applications. Finally, there is potential for the development of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide derivatives with improved solubility and potency.
Méthodes De Synthèse
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and benzyl bromide to obtain the final product, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models of cancer.
Propriétés
Nom du produit |
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-3-4-7-16-10-13-18(14-11-16)21-20(22)15-12-17-8-5-6-9-19(17)23-2/h5-6,8-15H,3-4,7H2,1-2H3,(H,21,22)/b15-12+ |
Clé InChI |
GNCFPVVEQLEANU-NTCAYCPXSA-N |
SMILES isomérique |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

![6-{[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}hexanoic acid](/img/structure/B254677.png)
